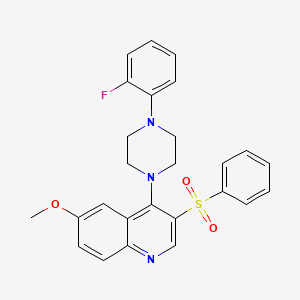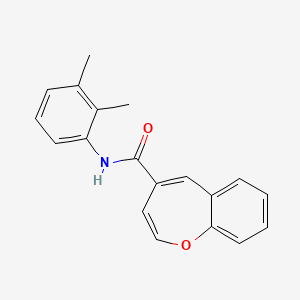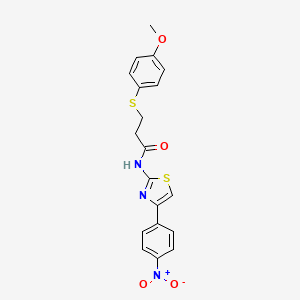![molecular formula C16H13N7O2S2 B2890350 2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 433238-73-4](/img/structure/B2890350.png)
2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H13N7O2S2 and its molecular weight is 399.45. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Design and Synthesis for Drug Development
2-[(2-Amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and its analogs are subjects of extensive research in the development of new therapeutic agents. Studies focus on designing and synthesizing these compounds to target various biological pathways. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related structures, have been explored as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), highlighting their potential in cancer therapy by inhibiting the growth of human lymphoma B cells both in vitro and in vivo (Shukla et al., 2012).
Antimicrobial Activity
A significant area of application for these compounds is in antimicrobial research. Various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. The development of N-substituted derivatives, for instance, has shown promising results in inhibiting bacterial growth, with studies demonstrating effectiveness against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar et al., 2013).
Anticancer and Antitumor Activities
The exploration of these compounds extends to anticancer and antitumor activities, where their potential to inhibit tumor growth through various mechanisms is being investigated. The design of novel coordination complexes and their evaluation for antioxidant activity also form part of the research, indicating the broader therapeutic potential of these compounds beyond their antimicrobial properties (Chkirate et al., 2019).
Antiviral and Enzyme Inhibition
Some derivatives have been studied for their reactivity and potential as antiviral agents, specifically against COVID-19, utilizing computational calculations and molecular docking studies. These studies aim to find compounds with high binding affinity to viral proteins, offering a new avenue for antiviral drug development (Fahim et al., 2021).
Eigenschaften
IUPAC Name |
2-[(2-amino-6-oxo-1,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S2/c17-14-21-12-11(13(25)23-14)20-16(22-12)27-7-10(24)19-15-18-9(6-26-15)8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19,24)(H4,17,20,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBAOEDBVZTBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC4=C(N3)C(=O)NC(=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (E)-4-[4-(3-cyanopyrazin-2-yl)-2-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2890271.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2890274.png)
![dimethyl 1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2890275.png)
![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-propan-2-ylurea](/img/structure/B2890276.png)

![Ethyl 4-chloro-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B2890281.png)
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2890282.png)
![2-[4-(1-Aminoethyl)phenoxy]acetic acid;hydrochloride](/img/structure/B2890283.png)



